Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a synthetic organic compound with the molecular formula C13H12N2O4S2 and a molecular weight of 324.38 g/mol . This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves several steps. One common method includes the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with methylsulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing anticancer and antiviral agents.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate can be compared with other similar compounds, such as:
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits significant anticancer activity.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Known for its effectiveness against melanoma cell lines.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .
Biological Activity
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS Number: 81022-12-0) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H12N2O4S2 with a molecular weight of 324.38 g/mol. It features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its versatility in biological applications. The melting point of the compound ranges from 242°C to 244°C, indicating its stability under various conditions .
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines such as Jurkat and A-431 cells. The mechanism often involves the inhibition of key proteins like Bcl-2, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 13 | Jurkat | <10 | Bcl-2 inhibition |
Compound 14 | A-431 | <15 | Apoptosis induction |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole derivatives exhibit activity against a range of pathogenic bacteria and fungi. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the compound's interaction with microbial cell membranes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[2,1-b][1,3]benzothiazole structure significantly influence biological activity. For example:
- Substitution Patterns : The introduction of methylsulfonyl groups at specific positions enhances solubility and bioavailability.
- Ring Modifications : Altering the benzothiazole ring can lead to improved potency against specific targets.
Table 2: Summary of SAR Findings
Modification Type | Description | Effect on Activity |
---|---|---|
Methylsulfonyl Group | Added at position 7 | Increased solubility |
Electron-Withdrawing Groups | Introduced on phenyl ring | Enhanced potency against pathogens |
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[2,1-b][1,3]benzothiazole and tested their cytotoxic effects on cancer cell lines. This compound demonstrated promising results with an IC50 value comparable to established chemotherapeutic agents .
Antimicrobial Evaluation
Another study focused on the antimicrobial activity of thiazole derivatives against Plasmodium falciparum, the malaria-causing parasite. The findings indicated that modifications to the thiazole ring system could lead to compounds with high antimalarial potency and low cytotoxicity in mammalian cells .
Properties
IUPAC Name |
ethyl 6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-19-12(16)9-7-15-10-5-4-8(21(2,17)18)6-11(10)20-13(15)14-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEABYGJLHFJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377453 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81022-12-0 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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